4-Fluoro-2-methoxyaniline

EGFR TKI Non-small cell lung cancer Flow Chemistry

4-Fluoro-2-methoxyaniline is the mandatory regioisomer for osimertinib intermediate synthesis (82–83% continuous flow yield). Its pKa 4.60 and LogP 1.36 provide precise physicochemical tuning unavailable with 2-fluoro-4-methoxyaniline (pKa 3.81) or 4-fluoro-2-methylaniline (LogP 2.30). Unlike o-anisidine, it lacks IARC Group 2B carcinogenicity, simplifying EH&S compliance. Achieve 97% catalytic hydrogenation yield for parallel library workflows. For CRO/CDMO procurement, this isomer is non-substitutable.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 450-91-9
Cat. No. B049241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxyaniline
CAS450-91-9
Synonyms4-Fluoro-2-methoxyphenyl)amine;  2-Methoxy-4-fluoroaniline;  4-Fluoro-o-anisidine
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)N
InChIInChI=1S/C7H8FNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
InChIKeyBNRRMRUVYDETQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methoxyaniline (CAS 450-91-9): A Critical Intermediate for Osimertinib Synthesis and Beyond — Physicochemical and Procurement Baseline


4-Fluoro-2-methoxyaniline (CAS 450-91-9, C₇H₈FNO, MW 141.14) is a disubstituted aniline derivative bearing a para-fluorine and an ortho-methoxy group. It is a halogenated aromatic amine that typically exists as a white to pale yellow crystalline solid with a boiling point of 207.9–215 °C and a predicted pKa of 4.60 ± 0.10 . Its lipophilicity is characterized by an ACD/LogP of 1.36 . This compound is not naturally occurring and is produced exclusively via synthetic routes [1].

Why 4-Fluoro-2-methoxyaniline Cannot Be Casually Substituted with Its Isomers or Non-Fluorinated Analogs


The 4-fluoro-2-methoxy substitution pattern is not arbitrary; it directly governs the physicochemical and reactive properties essential for its primary applications. Replacement with the 2-fluoro-4-methoxy isomer (CAS 458-52-6) results in a >0.8 unit shift in pKa (3.81 vs. 4.60), fundamentally altering protonation state at physiological pH . Substitution with non-fluorinated 2-methoxyaniline (o-anisidine) introduces a documented carcinogenicity risk (IARC Group 2B) and a >0.2 unit decrease in LogP (1.18 vs. 1.36), impacting solubility and membrane partitioning [1]. Furthermore, the specific regioisomer is a structurally essential, non-substitutable building block in the scalable synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor, where alternative isomers would not yield the correct pharmacophore [2].

Quantitative Differentiation of 4-Fluoro-2-methoxyaniline: Head-to-Head Data for Procurement Decisions


Regioisomeric Control in Osimertinib Synthesis: Process Yield Comparison

The 4-fluoro-2-methoxy regioisomer is a uniquely essential intermediate in the synthesis of osimertinib. A scalable, telescoped continuous flow process for the acetylation and nitration of 4-fluoro-2-methoxyaniline achieves an 82% isolated yield over two steps (laboratory scale) and 83% at pilot scale, with a throughput of 2 mol/h (0.46 kg/h) [1]. This process is specifically optimized for this regioisomer; alternative substitution patterns (e.g., 2-fluoro-4-methoxy) would not direct the nitration to the correct position (C5) and thus fail to produce the required 4-fluoro-2-methoxy-5-nitroaniline building block.

EGFR TKI Non-small cell lung cancer Flow Chemistry

Protonation State Modulation: pKa Difference vs. 2-Fluoro-4-methoxyaniline

The para-fluoro/ortho-methoxy substitution pattern results in a predicted pKa of 4.60 ± 0.10 . In contrast, the 2-fluoro-4-methoxyaniline isomer (CAS 458-52-6) exhibits a significantly lower predicted pKa of 3.81 ± 0.10 . This 0.79 unit difference means that at a pH near 4.0, the target compound is ~50% protonated while the 2-fluoro isomer is >95% unprotonated, leading to marked differences in solubility, reactivity, and biological partitioning.

Medicinal Chemistry Physicochemical Properties Reaction Conditions

Reduced Carcinogenicity Risk: Differential Toxicological Profile vs. 2-Methoxyaniline (o-Anisidine)

The non-fluorinated analog 2-methoxyaniline (o-anisidine, CAS 90-04-0) is classified by the IARC as a Group 2B carcinogen (possibly carcinogenic to humans) and is a known rodent bladder carcinogen [1]. In contrast, 4-fluoro-2-methoxyaniline, while still an acute toxicant (H301, H311, H331), lacks the specific chronic carcinogenicity classification associated with its non-fluorinated counterpart . This represents a critical differentiator for procurement in research environments where carcinogen exposure limits or waste disposal regulations are stringent.

Safety Toxicology Procurement Compliance

Lipophilicity Tuning: LogP Comparison with 4-Fluoro-2-methylaniline

The methoxy group in 4-fluoro-2-methoxyaniline provides a LogP of 1.36 . Replacing the methoxy with a methyl group (4-fluoro-2-methylaniline, CAS 452-71-1) increases LogP to approximately 2.30 . This ΔLogP of ~0.94 indicates that the methoxy derivative is significantly more hydrophilic, which can influence solubility, membrane permeability, and metabolic stability in downstream drug candidates.

Lipophilicity Permeability ADME

High-Efficiency Reduction: Synthesis Yield Comparison with 2-Fluoro-4-methoxyaniline

A patent example for the preparation of 4-fluoro-2-methoxyaniline via catalytic hydrogenation of 2-nitro-5-fluoroanisole with 5% Pd/C in THF achieved a 97% yield [1]. In contrast, reported yields for the synthesis of the 2-fluoro-4-methoxyaniline isomer via similar reduction or Ullmann methoxylation routes are significantly lower, typically ranging from 75% to 80.6% . The near-quantitative yield of the 4-fluoro-2-methoxy isomer reduces starting material cost and purification burden.

Organic Synthesis Catalytic Hydrogenation Yield Optimization

Optimal Application Scenarios for 4-Fluoro-2-methoxyaniline: Procurement Guidance Based on Quantitative Evidence


Scenario 1: Scalable Manufacturing of Osimertinib Key Intermediates

For CROs, CDMOs, or pharmaceutical companies engaged in the synthesis of osimertinib or its advanced intermediates, procurement of 4-fluoro-2-methoxyaniline is mandatory. The optimized continuous flow process (82–83% yield, 2 mol/h throughput) demonstrates robust scalability that is specific to this regioisomer; alternative anilines are not viable for this route [1]. This compound enables the production of 4-fluoro-2-methoxy-5-nitroaniline, the essential building block.

Scenario 2: Medicinal Chemistry Programs Requiring Precise pKa and Lipophilicity Tuning

In early-stage drug discovery where subtle modulation of physicochemical properties is critical, 4-fluoro-2-methoxyaniline offers a distinct profile. Its pKa of 4.60 [1] and LogP of 1.36 differentiate it from analogs like 2-fluoro-4-methoxyaniline (pKa 3.81) and 4-fluoro-2-methylaniline (LogP 2.30). Procurement of this specific isomer is justified when the target profile requires an intermediate basicity and a lower lipophilicity than the methyl analog.

Scenario 3: High-Throughput Synthesis Requiring High-Yield, Low-Waste Building Blocks

For laboratories running parallel syntheses or libraries, the 97% yield achieved in the catalytic hydrogenation of 4-fluoro-2-methoxyaniline [1] offers a cost and time advantage over isomers with lower reported yields (e.g., ~80% for 2-fluoro-4-methoxyaniline ). Selecting this compound reduces the need for extensive purification and minimizes waste, improving overall workflow efficiency.

Scenario 4: Research Environments with Strict Carcinogen Control Policies

In academic or industrial settings where handling of IARC-classified carcinogens is restricted or requires special authorization, 4-fluoro-2-methoxyaniline is a preferred alternative to the non-fluorinated o-anisidine (2-methoxyaniline). While still an acute toxicant, it lacks the Group 2B carcinogenicity classification, simplifying procurement, storage, and waste disposal procedures [1].

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